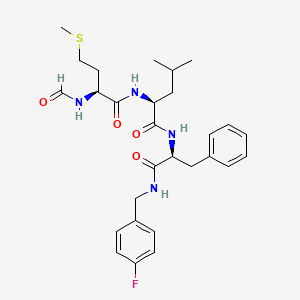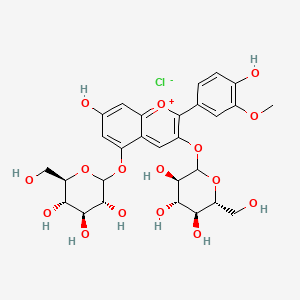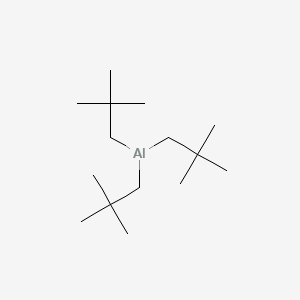
Isopropyl-d7 Paraben
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-d7 Paraben, also known as Isopropyl 4-hydroxybenzoate-d7, is a deuterium-labeled compound. It is a derivative of p-hydroxybenzoic acid, where the hydrogen atoms in the isopropyl group are replaced by deuterium. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl-d7 Paraben can be synthesized through the esterification of p-hydroxybenzoic acid with deuterated isopropanol (propan-2-yl-d7). The reaction typically involves the use of a catalyst such as sulfuric acid or thionyl chloride to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isopropanol and p-hydroxybenzoic acid. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl-d7 Paraben undergoes various chemical reactions, including:
Esterification: Formation of esters through the reaction with alcohols.
Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: Reaction with oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or thionyl chloride.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
- p-Hydroxybenzoic acid and deuterated isopropanol.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Isopropyl-d7 Paraben is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze various compounds.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to trace the movement and transformation of drugs within biological systems.
Environmental Studies: Utilized in the detection and quantification of parabens in environmental samples to study their distribution and impact .
Mécanisme D'action
Isopropyl-d7 Paraben exerts its effects primarily through its role as an internal standard in analytical applications. Its deuterium labeling allows for precise tracking and quantification in mass spectrometry and NMR spectroscopy. The compound does not have a direct biological mechanism of action but serves as a reference point in various analytical methods .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-d3 Paraben: A deuterium-labeled derivative of methyl paraben.
Ethyl-d5 Paraben: A deuterium-labeled derivative of ethyl paraben.
Propyl-d7 Paraben: A deuterium-labeled derivative of propyl paraben
Uniqueness
Isopropyl-d7 Paraben is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the accuracy and precision of analytical measurements, making it a valuable tool in research and industry .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/i1D3,2D3,7D |
Clé InChI |
CMHMMKSPYOOVGI-QXMYYZBZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=CC=C(C=C1)O |
SMILES canonique |
CC(C)OC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)


![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)







